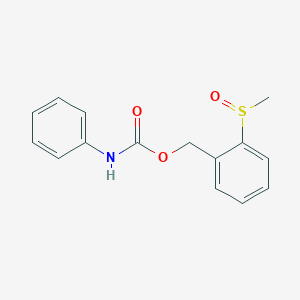

2-(methylsulfinyl)benzyl N-phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(methylsulfinyl)benzyl N-phenylcarbamate” is a chemical compound with the molecular formula C15H15NO3S . It is a qualified product offered by various chemical suppliers.

Synthesis Analysis

The synthesis of carbamates like “2-(methylsulfinyl)benzyl N-phenylcarbamate” can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis

The molecular structure of “2-(methylsulfinyl)benzyl N-phenylcarbamate” is defined by its molecular formula C15H15NO3S . Unfortunately, the detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(methylsulfinyl)benzyl N-phenylcarbamate” include its molecular weight of 289.35 . More detailed properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl N-Phenylcarbamate (MPC)

This compound plays a key role in the synthesis of Methyl N-Phenylcarbamate (MPC) . MPC is a key intermediate for the preparation of Methylene diphenyl diisocyanate (MDI) , which is widely used in the production of polyurethane foams, elastomers, coatings, adhesives, and sealants.

Green and Sustainable Method

The synthesis of MPC using CO2 or its equivalents and derivatives as a carbon source represents a green and sustainable method with high atom economy under mild reaction conditions .

Phenyl Urea Alcoholysis

Phenyl urea and diphenyl urea can be easily synthesized through the reaction of urea and aniline in equal or excessive amount . As the equivalents of CO2, phenyl urea and diphenyl urea also play an important role in the synthesis of MPC .

Catalyst Research

Research has been conducted on the use of catalysts in the reaction of phenyl urea and methanol . For example, Pb(OCH3)2 was demonstrated to be the active species and showed good catalytic activity among the catalysts tested in the reaction of phenyl urea and methanol .

Drug Development

This compound’s unique properties make it ideal for various applications, including drug development. However, the specific drugs that utilize this compound are not mentioned in the sources.

Material Synthesis

In addition to drug development, this compound is also used in material synthesis. The unique properties of the compound contribute to the development of new materials with specific characteristics.

Eigenschaften

IUPAC Name |

(2-methylsulfinylphenyl)methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-20(18)14-10-6-5-7-12(14)11-19-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUODXVDZSKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1COC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfinyl)benzyl N-phenylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2699394.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)

![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)